Dimethyl 4-nitroisophthalate
Overview
Description
Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a nitro group is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Dimethyl 4-nitroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-nitroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound as a white solid. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 4-nitroisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethyl 4-nitroisophthalate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is utilized in the development of new materials with specific properties.
Drug Discovery: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Catalysis: It is employed in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of dimethyl 4-nitroisophthalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 4-nitroisophthalate can be compared with other similar compounds such as:
Dimethyl 5-nitroisophthalate: Similar in structure but with the nitro group positioned differently on the benzene ring.
Dimethyl isophthalate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Dimethyl terephthalate: Has a different arrangement of functional groups, leading to different chemical properties and applications
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
dimethyl 4-nitrobenzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGRLSNABSJUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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